![molecular formula C20H25N3O2S B2409115 N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946372-11-8](/img/structure/B2409115.png)
N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Quinazoline derivatives have been synthesized through various chemical reactions, exploring their potential as novel peptidomimetic building blocks. These compounds are synthesized for specific structural and functional interests, including their use in further chemical modifications and understanding their reactivity patterns (Marinko et al., 2000).
- Another study explored the synthesis of new thiazolidin-4-one derivatives, aiming to determine their antimicrobial activity. This research underlines the potential of quinazoline derivatives in creating compounds with significant biological activities (Baviskar et al., 2013).
Biological Activities
- Research into the antimicrobial and antifungal activities of certain quinazoline derivatives indicates their potential as therapeutic agents. These studies evaluate the synthesized compounds against various bacterial and fungal strains, highlighting their potential in addressing resistant microbial strains (Baviskar et al., 2013).
- The cytotoxic activities of benzo[g]quinazolin benzenesulfonamide derivatives have been investigated, showing promise as dual inhibitors for EGFR/HER2 enzymes in cancer cell lines. This underscores the potential of quinazoline derivatives in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation (Alsaid et al., 2017).
Theoretical and Computational Studies
- A theoretical investigation into antimalarial sulfonamides, considering their potential as COVID-19 drugs, illustrates the broad scope of quinazoline derivatives in drug development. This research integrates computational calculations and molecular docking studies to assess the compounds' reactivity, binding affinity, and efficacy against disease-causing agents (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-2-3-6-14-9-11-15(12-10-14)21-18(24)13-26-19-16-7-4-5-8-17(16)22-20(25)23-19/h9-12H,2-8,13H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDYTJIVMYXLDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2409033.png)
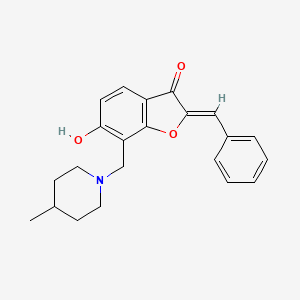
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)

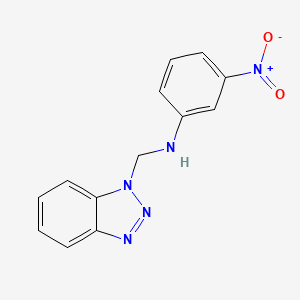
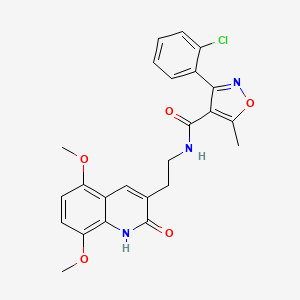
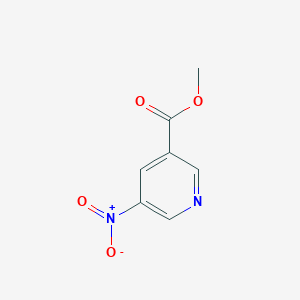
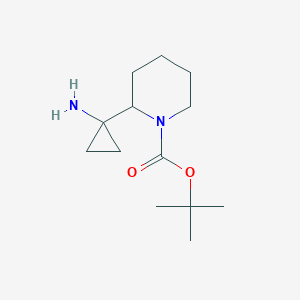

![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2409048.png)

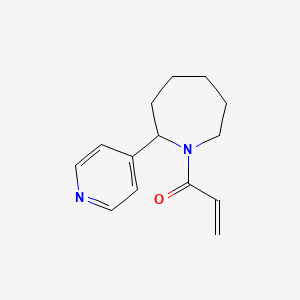
![6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2409054.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2409055.png)